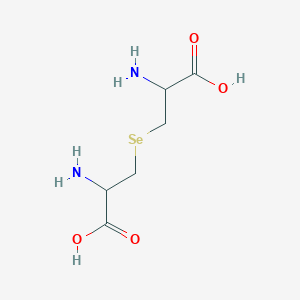

3,3'-Selanylbis(2-aminopropanoic acid)

Beschreibung

3,3'-Disulfanediylbis(2-aminopropanoic acid), commonly known as L-Cystine, is a dimeric amino acid formed by the oxidation of two L-Cysteine molecules via a disulfide bond (‑S‑S‑) . Its molecular formula is C₆H₁₂N₂O₄S₂, with a molecular weight of 240.30 g/mol . The compound is critical in protein structure stabilization, acting as a crosslinking agent in keratin-rich tissues (e.g., hair, nails) and enzymatic domains . Industrially, it is synthesized via oxidative coupling of L-Cysteine, though impurities such as propane-bridged analogs or hydroxypropyl derivatives may arise during production .

Key properties:

- Stereochemistry: The (2R,2’R) configuration is standard for natural L-Cystine, though nomenclature discrepancies (e.g., "2S,2’S" in some sources) highlight the need for precise stereochemical descriptors .

- Oxidative Sensitivity: The disulfide bond is redox-active, enabling reversible cleavage in biological systems .

Eigenschaften

CAS-Nummer |

19641-75-9 |

|---|---|

Molekularformel |

C6H12N2O4Se |

Molekulargewicht |

255.14 g/mol |

IUPAC-Name |

2-amino-3-(2-amino-2-carboxyethyl)selanylpropanoic acid |

InChI |

InChI=1S/C6H12N2O4Se/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) |

InChI-Schlüssel |

AKHDCUIIFPFSCM-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(=O)O)N)[Se]CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Selanylbis(2-aminopropanoic acid) typically involves the reaction of selenocyanates with amino acids. One common method is the reaction of selenocyanic acid with 2-aminopropanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the proper formation of the selenium bridge between the two amino acid molecules .

Industrial Production Methods

Industrial production of 3,3’-Selanylbis(2-aminopropanoic acid) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-Selanylbis(2-aminopropanoic acid) undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form selenide derivatives.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Selenoxide, selenone derivatives.

Reduction: Selenide derivatives.

Substitution: Various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

3,3’-Selanylbis(2-aminopropanoic acid) has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.

Biology: Studied for its role in selenium metabolism and its potential antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Used in the synthesis of selenium-based materials and catalysts.

Wirkmechanismus

The mechanism of action of 3,3’-Selanylbis(2-aminopropanoic acid) involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The selenium atom can scavenge reactive oxygen species, reducing oxidative stress.

Enzyme Modulation: The compound can modulate the activity of selenium-dependent enzymes, influencing various biochemical pathways.

Gene Expression: It can affect the expression of genes involved in selenium metabolism and antioxidant defense.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following compounds share the bis(2-aminopropanoic acid) backbone but differ in bridging groups, stereochemistry, and biological roles:

Table 1: Comparative Analysis of Bis(2-aminopropanoic acid) Derivatives

Detailed Comparative Analysis

L-Cystine vs. Dityrosine

- Structural Differences :

- Functional Contrast: L-Cystine stabilizes tertiary protein structures via reversible disulfide bonds. Dityrosine is non-enzymatic, forming irreversibly under oxidative stress (e.g., aging, neurodegenerative diseases) .

L-Cystine vs. Propane-1,3-diyl Impurity (Impurity-VI)

- Bridge Stability :

- Synthetic Origin :

L-Cystine vs. Ethylidene-bis(indole) Derivative

- Structural Complexity :

- Role as Impurity: This compound is a byproduct of tryptophan synthesis, underscoring challenges in amino acid manufacturing .

L-Cystine vs. Allyloxycarbonyl-protected Derivative

Key Research Findings

- Thermodynamic Stability : L-Cystine’s disulfide bond has a standard enthalpy of combustion (ΔH°c) of -3.34 × 10³ kJ/mol , reflecting its energy-rich bond .

- Oxidative Byproducts : Dityrosine levels in tissues correlate with age-related pathologies (e.g., cataracts, atherosclerosis), validated via HPLC-mass spectrometry .

- Synthetic Challenges : Propane-bridged impurities in L-Cystine synthesis reduce product purity to <98% unless reaction conditions are optimized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.